![molecular formula C20H25ClN2O2 B267844 N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B267844.png)
N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential component of the B-cell receptor (BCR) signaling pathway, which is important for the survival and proliferation of B-cells. TAK-659 has been studied extensively for its potential as a therapeutic agent for various B-cell malignancies.
作用機序
TAK-659 works by inhibiting the activity of BTK, which is a key component of the N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine signaling pathway. BTK is essential for the survival and proliferation of B-cells, and its inhibition leads to the suppression of N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine signaling and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 are primarily related to its inhibition of BTK activity and suppression of N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine signaling. This leads to the induction of apoptosis in B-cell malignancies, as well as the suppression of cytokine production and immune cell activation.
実験室実験の利点と制限
One of the main advantages of TAK-659 for lab experiments is its specificity for BTK, which allows for targeted inhibition of N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine signaling in B-cell malignancies. However, one limitation of TAK-659 is its potential for off-target effects, which can lead to unwanted side effects and toxicity.
将来の方向性
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that incorporate TAK-659 with other targeted agents or immunotherapies. Another area of interest is the exploration of TAK-659 in other B-cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma. Additionally, further research is needed to better understand the mechanisms of resistance to BTK inhibitors like TAK-659, and to develop strategies to overcome this resistance.
合成法
The synthesis method of TAK-659 involves several steps, including the reaction of 4-chlorobenzyl alcohol with 4-hydroxybenzaldehyde to form 4-[(4-chlorobenzyl)oxy]benzaldehyde. This is followed by the reaction of the aldehyde with morpholine to form the corresponding imine, which is then reduced with sodium borohydride to give N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine.
科学的研究の応用
TAK-659 has been studied extensively for its potential as a therapeutic agent for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, TAK-659 has been shown to inhibit N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine signaling and induce apoptosis in B-cell malignancies.
特性
製品名 |
N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine |
---|---|
分子式 |
C20H25ClN2O2 |
分子量 |
360.9 g/mol |
IUPAC名 |
N-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C20H25ClN2O2/c21-19-5-1-18(2-6-19)16-25-20-7-3-17(4-8-20)15-22-9-10-23-11-13-24-14-12-23/h1-8,22H,9-16H2 |
InChIキー |
FQRMKQJNFODFGT-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
正規SMILES |
C1COCCN1CCNCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。